4-Tert-butyl-2-(iodomethyl)-1,3-thiazole
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Overview
Description
4-Tert-butyl-2-(iodomethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the tert-butyl and iodomethyl groups in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole typically involves the reaction of tert-butyl thiazole with iodomethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction is conducted at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(iodomethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted thiazoles.
Scientific Research Applications
4-Tert-butyl-2-(iodomethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-3-iodoheptane
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
4-Tert-butyl-2-(iodomethyl)-1,3-thiazole is unique due to the presence of both the thiazole ring and the iodomethyl group. This combination provides distinct reactivity and potential applications compared to other similar compounds. The tert-butyl group adds steric hindrance, influencing the compound’s reactivity and stability.
Properties
Molecular Formula |
C8H12INS |
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Molecular Weight |
281.16 g/mol |
IUPAC Name |
4-tert-butyl-2-(iodomethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12INS/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3 |
InChI Key |
SUDRLWUKLJPSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CI |
Origin of Product |
United States |
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